2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE
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Overview
Description
2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, including:
Formation of the Benzoyl Group:
Piperidine Derivative Formation: The piperidine ring can be synthesized through a series of reactions starting from piperidine and incorporating the necessary functional groups.
Coupling Reaction: The final step involves coupling the piperidine derivative with the benzoyl group and the phenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the desired reaction pathway.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Benzoylpiperidine: A simpler analog with similar structural features.
3-Methylbenzoylpiperidine: Another analog with a methyl group on the benzoyl ring.
Phenoxybenzoylpiperidine: A compound with a phenoxy group attached to the benzoyl ring.
Uniqueness
2-{[6-METHYL-2-(3-METHYLPIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-5-4-10-25(13-15)21-23-16(2)11-20(24-21)27-14-19(26)22-12-17-6-8-18(28-3)9-7-17/h6-9,11,15H,4-5,10,12-14H2,1-3H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVVNLWZFISLQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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